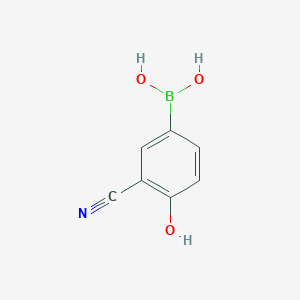

(3-Cyano-4-hydroxyphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-cyano-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO3/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIZXBPAULHTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Role of Functionalized Boronic Acids in Modern Synthesis

An In-depth Technical Guide to (3-Cyano-4-hydroxyphenyl)boronic acid

In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Organoboron compounds, particularly boronic acids, have emerged as indispensable tools for synthetic chemists, largely due to their versatility in palladium-catalyzed cross-coupling reactions.[1] this compound, identified by the CAS number 1637208-14-0 , is a key exemplar of this class of reagents.[2][3] Its structure is strategically functionalized with three distinct moieties: a boronic acid group, the reactive center for cross-coupling; a nitrile (cyano) group, a versatile synthetic handle and an electron-withdrawing group; and a hydroxyl group, which can modulate solubility and provides a site for further derivatization.

This combination makes this compound a valuable building block for creating diverse molecular libraries. Such libraries are essential for structure-activity relationship (SAR) studies in medicinal chemistry, where systematic structural modifications are made to optimize biological activity.[1] The stability of boronic acids to air and moisture, coupled with their reactivity under mild conditions, further enhances their utility in complex synthetic pathways.[1][4] This guide provides a comprehensive overview of the properties, applications, and handling of this important synthetic intermediate.

Physicochemical and Safety Profile

The precise experimental data for this compound is not extensively published. However, its properties can be reliably inferred from its structure and data from closely related analogues like 4-cyanophenylboronic acid and 4-hydroxyphenylboronic acid.

Quantitative Data Summary

| Property | Value | Source / Method |

| CAS Number | 1637208-14-0 | [2][3] |

| Molecular Formula | C₇H₆BNO₃ | Calculated |

| Molecular Weight | 162.94 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | Inferred from analogues |

| Melting Point | >350 °C (for 4-cyanophenylboronic acid) | [5] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like THF, Dioxane, and Methanol | Inferred from reaction conditions[6] |

| InChI Key | Not available in search results |

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1637208-14-0 is not detailed in the provided search results, the hazard profile can be extrapolated from analogous phenylboronic acid derivatives.

-

Hazard Classification: Considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[7] It is typically classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation.[7][8][9]

-

Pictogram: GHS07 (Exclamation Mark).[10]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7][10]

-

Precautionary Measures:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust and use only in a well-ventilated area.[7][9][11]

-

Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed. Keep away from strong oxidizing agents, acids, and bases.[7][9] Recommended storage temperature is often under inert atmosphere at 2-8°C.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

-

Core Applications & Mechanistic Insights

The primary utility of this compound is as a substrate in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[12][13]

The Suzuki-Miyaura Coupling Reaction

This reaction facilitates the synthesis of biaryls, styrenes, and polyolefins and is renowned for its mild reaction conditions and tolerance of a wide array of functional groups.[14] The general transformation involves the reaction of an organoboron compound (like our topic compound) with an organic halide or triflate, catalyzed by a palladium(0) complex.[6]

The specific structure of this compound is advantageous for several reasons:

-

Modulated Reactivity: The electron-withdrawing cyano group and the electron-donating hydroxyl group influence the electronic density of the phenyl ring, which can affect the rate and efficiency of the transmetalation step in the catalytic cycle.[13]

-

Synthetic Handles: The cyano and hydroxyl groups serve as points for subsequent chemical modification, allowing for the elongation or functionalization of the resulting biaryl product. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the phenol can be alkylated or acylated.

-

Structural Scaffolding: It provides a rigid, functionalized phenyl ring that can be incorporated into larger molecules, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[13]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism is a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar¹-X) to form a Pd(II) complex (Ar¹-Pd-X). This is often the rate-limiting step.[6]

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar¹-Pd-Ar²). The base (e.g., Na₂CO₃, K₃PO₄) is crucial as it forms a boronate species [R-B(OH)₃]⁻, which enhances the nucleophilicity of the organic group, facilitating its transfer to the electrophilic palladium center.[12]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This section outlines a detailed, step-by-step methodology for a generic Suzuki-Miyaura coupling reaction using this compound with an aryl bromide.

Objective: To synthesize a substituted biaryl via a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (or other suitable phosphine ligand) (0.04 eq)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

-

Solvents: 1,4-Dioxane and Water (e.g., 4:1 ratio)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

-

Deionized Water

-

Saturated Brine Solution

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology

-

Catalyst Preparation & Degassing:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.1 eq), this compound (1.0 eq), potassium phosphate (3.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).

-

Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst formed in situ. The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.[6][12]

-

-

Solvent Addition and Reaction:

-

Add the degassed solvent mixture (e.g., 1,4-Dioxane and water) to the flask via syringe. The reaction mixture is typically heterogeneous.

-

Causality: The solvent system is chosen to dissolve the organic substrates while the aqueous phase helps dissolve the inorganic base. Degassing the solvents (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.

-

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[6]

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (usually the limiting reagent) is consumed. This can take anywhere from 2 to 24 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with water, then with a saturated brine solution.

-

Causality: The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration:

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure biaryl product.

-

-

Characterization:

-

Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a highly valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its trifunctional nature provides a stable platform for introducing a functionalized aromatic ring into complex molecules, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction. Its application is central to the rapid generation of compound libraries for screening in drug discovery and for the synthesis of novel materials.[13][15] A thorough understanding of its properties, reactivity, and handling procedures is essential for its effective and safe utilization in a research and development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. 1637208-14-0|this compound|BLD Pharm [bldpharm.com]

- 3. 1637208-14-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. 4-Cyanophenylboronic acid = 95 126747-14-6 [sigmaaldrich.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. (4-Cyano-3-hydroxyphenyl)boronic acid | 2364439-36-9 [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. nbinno.com [nbinno.com]

- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-Cyano-4-hydroxyphenyl)boronic acid: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (3-Cyano-4-hydroxyphenyl)boronic acid, a versatile building block with significant applications in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and its pivotal role in the development of targeted therapeutics, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their synthetic and therapeutic programs.

Introduction: The Emerging Importance of Substituted Phenylboronic Acids

Boronic acids have become indispensable tools in modern organic synthesis, largely due to their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions.[1] Among these, substituted phenylboronic acids are of particular interest as they allow for the introduction of diverse functionalities into complex molecules, thereby enabling the fine-tuning of their biological activity, pharmacokinetic properties, and selectivity.

This compound is a prime example of a strategically functionalized building block. The presence of a cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, and a hydroxyl group, a hydrogen bond donor and a site for further derivatization, on the phenyl ring imparts unique electronic and steric properties. These features make it a valuable reagent for the synthesis of targeted inhibitors for a range of biological targets.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂] at position 1, a cyano group (-C≡N) at position 3, and a hydroxyl group (-OH) at position 4.

Molecular Formula: C₇H₆BNO₃[2]

Molecular Weight: 162.94 g/mol [2]

The SMILES (Simplified Molecular Input Line Entry System) representation for this compound is OB(C1=CC=C(O)C(C#N)=C1)O.[2]

| Property | Value | Reference |

| CAS Number | 1637208-14-0 | [2][3] |

| Molecular Formula | C₇H₆BNO₃ | [2] |

| Molecular Weight | 162.94 g/mol | [2] |

| Appearance | Typically a solid | |

| Storage | Inert atmosphere, 2-8°C |

The solubility of phenylboronic acids is highly dependent on the nature of the substituents and the polarity of the solvent. Generally, they exhibit higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetone, and lower solubility in nonpolar solvents like hexanes.[4][5] The presence of the polar cyano and hydroxyl groups in this compound is expected to enhance its solubility in polar protic and aprotic solvents.

Synthesis of this compound

A robust synthetic route to this compound can be envisioned through a multi-step process starting from a readily available precursor. A plausible and efficient method involves the bromination of a substituted phenol followed by a lithiation-borylation sequence. This approach offers good regioselectivity and is amenable to scale-up.

Proposed Synthetic Pathway

A logical synthetic pathway commences with the bromination of 3-hydroxybenzonitrile to furnish 2-bromo-5-hydroxybenzonitrile. This intermediate can then be subjected to a lithiation-borylation reaction to install the boronic acid moiety.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Bromo-5-hydroxybenzonitrile

This protocol describes the electrophilic bromination of 3-hydroxybenzonitrile.

Materials:

-

3-Hydroxybenzonitrile

-

N-Bromosuccinimide (NBS)

-

Anhydrous Acetonitrile

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction should be shielded from light to minimize radical side reactions.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford 2-bromo-5-hydroxybenzonitrile.[6]

Experimental Protocol: Lithiation-Borylation to Yield this compound

This protocol outlines the conversion of the aryl bromide to the corresponding boronic acid. The hydroxyl group must be protected prior to this step to prevent interference with the organolithium reagent. A suitable protecting group would be a silyl ether, such as a tert-butyldimethylsilyl (TBS) ether.

Materials:

-

2-Bromo-5-(tert-butyldimethylsilyloxy)benzonitrile (protected intermediate)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate [B(OiPr)₃]

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the protected 2-bromo-5-hydroxybenzonitrile (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.[7]

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The silyl protecting group is typically cleaved during the acidic workup. If not, treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) will be necessary.

-

The crude boronic acid can be purified by recrystallization or chromatography.

Application in Drug Discovery: A Key Component of IRAK4 Inhibitors

This compound is a valuable building block in the synthesis of kinase inhibitors, a class of drugs that target enzymes involved in cell signaling pathways. A particularly relevant target is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

The Role of IRAK4 in Inflammatory Signaling

IRAK4 is a serine/threonine kinase that plays a critical role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[8][9] These pathways are central to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, which then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[9] This results in the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of IRAK4 kinase activity is therefore a promising therapeutic strategy for a range of inflammatory conditions.[8][10]

Caption: Simplified IRAK4 signaling pathway leading to pro-inflammatory cytokine production.

Suzuki-Miyaura Coupling in the Synthesis of IRAK4 Inhibitors

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[11][12][13] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance.

This compound is an ideal coupling partner in the synthesis of IRAK4 inhibitors that feature a 5-aryl-2,4-diaminopyrimidine scaffold.[8] The cyanophenyl moiety often plays a crucial role in binding to the target protein, contributing to the potency and selectivity of the inhibitor.

Caption: Suzuki-Miyaura coupling for the synthesis of an IRAK4 inhibitor scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a 5-bromo-2,4-diaminopyrimidine derivative.

Materials:

-

This compound

-

5-Bromo-2,4-diaminopyrimidine derivative

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate [K₂CO₃])

-

Solvent system (e.g., 1,4-dioxane and water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the 5-bromo-2,4-diaminopyrimidine derivative (1.0 eq), this compound (1.2 eq), and the palladium catalyst (0.05 eq).

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Add an aqueous solution of the base (e.g., 2 M K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Characterization and Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the three protons on the phenyl ring. The protons ortho and meta to the boronic acid group will exhibit characteristic splitting patterns. The hydroxyl protons of the boronic acid and the phenol may appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift, and the nitrile carbon will appear in the downfield region typical for cyano groups.[14][15][16][17]

-

FT-IR: The infrared spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl groups (both phenolic and boronic acid), the C≡N stretching of the cyano group, and various C-H and C=C stretching and bending vibrations of the aromatic ring.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a strategically designed building block that offers significant advantages in the synthesis of complex molecules for drug discovery. Its unique combination of a boronic acid, a cyano group, and a hydroxyl group provides multiple points for synthetic manipulation and molecular recognition. The utility of this compound in constructing potent IRAK4 inhibitors via Suzuki-Miyaura cross-coupling highlights its importance in the development of novel therapeutics for inflammatory and autoimmune diseases. As the demand for highly specific and potent targeted therapies continues to grow, the role of such versatile chemical tools will undoubtedly expand.

References

- 1. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1637208-14-0|this compound|BLD Pharm [bldpharm.com]

- 3. 1637208-14-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. preprints.org [preprints.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic and Chromatographic Characterization of (3-Cyano-4-hydroxyphenyl)boronic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of (3-Cyano-4-hydroxyphenyl)boronic acid, a key building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages predictive modeling and data from analogous structures to present an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data. The guide is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles behind the analytical strategies, ensuring robust and reliable characterization.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring a boronic acid moiety, a nitrile group, and a hydroxyl group. This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are prevalent in many pharmaceutical agents. The nitrile and hydroxyl groups also offer sites for further chemical modification, expanding its utility.

Accurate and unambiguous characterization of this reagent is paramount to ensure the identity, purity, and stability of starting materials, which directly impacts the quality and outcome of subsequent synthetic steps. This guide provides the foundational spectroscopic and chromatographic data profile for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are critical for confirming its structure. The following data and interpretations are based on predictive algorithms and analysis of structurally similar compounds.[1][2]

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the exchangeable protons of the hydroxyl and boronic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | 7.9 - 8.1 | Doublet (d) | ~2.0 | Ortho to the boronic acid, meta to the hydroxyl group. |

| H-5 | 7.0 - 7.2 | Doublet (d) | ~8.5 | Ortho to the hydroxyl group, meta to the boronic acid. |

| H-6 | 7.7 - 7.9 | Doublet of Doublets (dd) | ~8.5, ~2.0 | Ortho to both the cyano and boronic acid groups. |

| -OH | 9.5 - 10.5 | Broad Singlet (br s) | - | Exchangeable proton; shift is concentration and solvent dependent. |

| -B(OH)₂ | 8.0 - 8.5 | Broad Singlet (br s) | - | Exchangeable protons; often broad and may not be observed. |

Causality Behind the Predicted Shifts:

-

Aromatic Protons: The aromatic region (7.0-8.1 ppm) displays a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

-

The downfield shifts of H-2 and H-6 are attributed to the electron-withdrawing effects of the adjacent boronic acid and cyano groups, respectively.[3]

-

H-5 is expected to be the most upfield proton due to the electron-donating effect of the ortho hydroxyl group.

-

-

Exchangeable Protons: The protons on the hydroxyl (-OH) and boronic acid (-B(OH)₂) groups are acidic and readily exchange with deuterium in solvents like D₂O, leading to the disappearance of their signals. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-B | ~130 | The ipso-carbon attached to the boron atom. Signal may be broad. |

| C-CN | ~118 | The carbon of the cyano group. |

| C-OH | ~160 | The carbon atom attached to the hydroxyl group. |

| C-CN (ipso) | ~105 | The carbon atom to which the cyano group is attached. |

| Aromatic CH | 115 - 140 | Three distinct signals are expected for the protonated aromatic carbons. |

Causality Behind the Predicted Shifts:

-

Quaternary Carbons: The carbons attached to the boronic acid, hydroxyl, and cyano groups (C-B, C-OH, C-CN ipso) are quaternary and will appear as singlets. Their chemical shifts are significantly influenced by the electronegativity of the attached heteroatoms.[4] The carbon of the nitrile group (C-CN) itself will also be observed.

-

Aromatic CH Carbons: The three protonated carbons in the aromatic ring will resonate in the typical aromatic region. The specific shifts are influenced by the electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

A robust NMR analysis relies on a well-defined experimental protocol.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

To confirm exchangeable protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for -OH and -B(OH)₂ should disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).

-

Typical spectral width: 0 to 200 ppm.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for verifying the molecular weight and assessing the purity of a compound. The analysis of boronic acids can present challenges due to their polarity and potential for dehydration to form boroxines.[5][6]

Expected Mass Spectrometry Data

The molecular formula of this compound is C₇H₆BNO₃, with a monoisotopic mass of approximately 163.04 g/mol .

-

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules.

-

Positive Ion Mode ([M+H]⁺): The expected protonated molecule would be observed at m/z 164.05. Adducts with sodium ([M+Na]⁺ at m/z 186.03) or acetonitrile ([M+ACN+H]⁺ at m/z 205.08) may also be detected depending on the mobile phase composition.[7]

-

Negative Ion Mode ([M-H]⁻): The deprotonated molecule would be observed at m/z 162.03. This mode is often sensitive for acidic compounds like boronic acids.

-

Chromatographic Method Development

The polarity of this compound requires a chromatographic method that provides adequate retention.

-

Reverse-Phase (RP) Chromatography: Standard C18 columns may provide limited retention. The use of a polar-embedded or polar-endcapped C18 column can improve peak shape and retention.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[8][9]

Experimental Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

-

Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

HILIC Method:

-

Column: BEH Amide or similar HILIC column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and decrease to elute the polar analyte.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometer Settings (ESI):

-

Ionization Mode: Both positive and negative modes should be evaluated.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow and Temperature: Optimize for the specific instrument and flow rate.

-

Workflow Visualization:

Caption: LC-MS workflow for the analysis of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the spectroscopic and chromatographic characterization of this compound. The provided NMR and LC-MS data, along with the rationale behind the experimental methodologies, offer a solid foundation for researchers to establish robust analytical protocols for this important chemical building block. Adherence to these principles will ensure the quality and reliability of the compound in its various applications in research and development.

References

- 1. acdlabs.com [acdlabs.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

Physical and chemical properties of (3-Cyano-4-hydroxyphenyl)boronic acid

An In-depth Technical Guide to (3-Cyano-4-hydroxyphenyl)boronic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its core physical and chemical properties, reactivity, applications, and safety protocols, offering field-proven insights to facilitate its effective use in research and development.

Molecular Identity and Physicochemical Properties

This compound is a trifunctional aromatic compound featuring a boronic acid group, a nitrile (cyano) group, and a hydroxyl group. This unique combination of functionalities makes it a highly valuable reagent for constructing complex molecular architectures.

Key Identifiers and Properties:

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1637208-14-0 | [1][2][3] |

| Molecular Formula | C₇H₆BNO₃ | [3][4][5] |

| Molecular Weight | 162.94 g/mol | [3][5] |

| Appearance | Solid, typically a white to yellow powder | [4][6] |

| Purity | Commonly available at ≥95% or ≥98% | [4][5] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [4] |

Structural Representation:

The strategic positioning of the electron-withdrawing cyano group and the electron-donating hydroxyl group ortho and para to the boronic acid moiety significantly influences the molecule's electronic properties and reactivity.

Caption: Structure of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this molecule is governed by the interplay of its three functional groups. The boronic acid is a cornerstone for carbon-carbon bond formation, while the hydroxyl and cyano groups provide avenues for further derivatization or can be used to modulate the electronic character of the aromatic ring.

The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8] This reaction is one of the most powerful methods for constructing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[8][9]

Mechanism Overview: The reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organohalide (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[10]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Storage

Boronic acids can be susceptible to degradation, particularly through oxidation or dehydration to form boroxines (cyclic anhydrides).[11]

-

Oxidative Instability: Boronic acids can be oxidized, especially under physiological pH, which can be a limitation in certain biological applications.[11]

-

Storage Recommendations: To ensure stability and purity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[4] It should be kept away from strong oxidizing agents, strong acids, and strong bases.[12][13]

Spectroscopic Profile

Spectroscopic analysis is crucial for verifying the identity and purity of the compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns determined by their positions relative to the substituents. The acidic protons of the boronic acid and hydroxyl groups are typically broad and may exchange with D₂O.

-

FT-IR: The Fourier-transform infrared spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include:

-

A broad absorption for the O-H stretch of the hydroxyl and boronic acid groups (~3200-3600 cm⁻¹).

-

A sharp, strong peak for the C≡N (nitrile) stretch (~2220-2240 cm⁻¹).

-

Absorptions for the B-O stretching (~1310-1380 cm⁻¹).[14]

-

Signals corresponding to C-B stretching and aromatic C-H and C=C vibrations.[15]

-

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight. The electrospray ionization (ESI-MS) spectrum would be expected to show a prominent ion corresponding to the molecular weight ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).[16][17]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a boronic acid moiety into drug candidates has become an increasingly important strategy in medicinal chemistry.[18] This is due to their unique ability to form reversible covalent bonds with diols or the active site serine residues of enzymes.[11]

-

Pharmacophore and Building Block: Boronic acids are recognized as valuable pharmacophores. The drug Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, famously contains a boronic acid group that is key to its mechanism of action.[19][20]

-

Synthetic Intermediate: this compound serves as a versatile intermediate.[21] The cyano and hydroxyl groups provide handles for further chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This modular approach is essential for accelerating the drug discovery process.[21] For instance, related cyanophenylboronic acids are used in the synthesis of inhibitors for enzymes like β-site amyloid precursor protein cleaving enzyme (BACE1).[6]

Safety, Handling, and Disposal

As a laboratory chemical, this compound must be handled with appropriate precautions.

GHS Hazard Information:

Recommended Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][22] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][22]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12][23]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[12][23]

-

Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating methodology for using this compound in a Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To couple this compound with 4-bromoanisole.

Materials:

-

This compound (1.2 equivalents)

-

4-Bromoanisole (1.0 equivalent)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos

-

Potassium Carbonate (K₂CO₃, 2.5 equivalents), anhydrous

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Standard glassware, inert atmosphere setup (N₂ or Ar), magnetic stirrer, heating mantle

Workflow Diagram:

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Step-by-Step Procedure:

-

Vessel Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 eq.), this compound (1.2 eq.), and anhydrous K₂CO₃ (2.5 eq.).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable aryl halide. Anhydrous base is critical for the reaction's success.

-

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask.

-

Rationale: The mixed solvent system ensures the solubility of both the organic reactants and the inorganic base, facilitating the reaction.

-

-

Inerting the System: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Rationale: This is a critical step. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and leading to reaction failure.

-

-

Catalyst Introduction: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., PPh₃).

-

Rationale: The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired catalytic cycle.

-

-

Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Rationale: This separates the organic product from the inorganic salts and aqueous phase.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

-

Rationale: Chromatography removes unreacted starting materials, catalyst residues, and byproducts, yielding the final product in high purity.

-

References

- 1. 1637208-14-0|this compound|BLD Pharm [bldpharm.com]

- 2. 1637208-14-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound,(CAS# 1637208-14-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. (4-Cyano-3-hydroxyphenyl)boronic acid | 2364439-36-9 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. nbinno.com [nbinno.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. fishersci.com [fishersci.com]

Solubility and stability of (3-Cyano-4-hydroxyphenyl)boronic acid

An In-depth Technical Guide to the Solubility and Stability of (3-Cyano-4-hydroxyphenyl)boronic acid

Abstract

This compound is a substituted arylboronic acid of significant interest in synthetic chemistry and drug discovery, often serving as a key intermediate in cross-coupling reactions.[1] However, like many boronic acids, its utility is intrinsically linked to its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the core challenges associated with this compound. We delve into the fundamental principles governing its solubility, explore common degradation pathways, and present robust experimental protocols for its characterization. Furthermore, we outline advanced analytical strategies and best practices for handling and storage to ensure experimental reproducibility and success.

Core Physicochemical Properties and Structural Considerations

This compound possesses a unique electronic structure that dictates its reactivity and physical properties. The boronic acid moiety is a Lewis acid, and its acidity is modulated by the substituents on the phenyl ring.[2] The electron-withdrawing nature of the cyano (-CN) group increases the Lewis acidity of the boron center, while the electron-donating hydroxyl (-OH) group has an opposing effect. Understanding these characteristics is fundamental to predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 1637208-14-0 | [4][5][6] |

| Molecular Formula | C₇H₆BNO₃ | [3][6] |

| Molecular Weight | 162.94 g/mol | [3][6] |

| Physical Form | Solid | [7] |

| Recommended Storage | Inert atmosphere, 2-8°C | [7] |

Solubility Profile: Challenges and Enhancement Strategies

A primary obstacle in the application of arylboronic acids is their often-limited solubility, particularly in aqueous media and non-polar organic solvents.[8] This behavior is complicated by the tendency of boronic acids to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines, which are typically less soluble than the monomeric acid.[9]

General Solubility Characteristics

While specific quantitative data for this compound is not extensively published, general trends for structurally similar compounds like phenylboronic acid provide a predictive framework.[9][10]

-

High Solubility: Expected in polar aprotic solvents such as ethers (e.g., diethyl ether, THF) and ketones (e.g., acetone).[9][11]

-

Moderate Solubility: Expected in chlorinated solvents (e.g., chloroform) and some polar protic solvents.[9][11]

-

Low Solubility: Expected in non-polar hydrocarbon solvents (e.g., hexane, cyclohexane) and often in water at neutral pH.[9][11]

Strategy for Solubility Enhancement: Diol Complexation

A well-established strategy to improve the aqueous solubility of boronic acids is through complexation with polyols, such as mannitol or sorbitol.[8] This interaction forms a five- or six-membered cyclic boronate ester, which is often more soluble than the parent acid. This complexation not only circumvents the formation of insoluble boroxines but also lowers the apparent pKa of the boronic acid, further enhancing solubility in aqueous buffers.[8]

Caption: Equilibrium of boronic acid with its boroxine and mannitol ester.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method for determining the equilibrium solubility of the compound in various solvents.

-

Preparation: Add an excess amount of solid this compound to several sealed vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Add a precise volume of the desired test solvent (e.g., water, phosphate buffer pH 7.4, ethanol, acetone) to each vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours). The presence of residual solid is crucial as it indicates saturation.

-

Sample Processing: Allow the vials to stand until the excess solid has settled. Carefully extract an aliquot of the supernatant, avoiding any solid particles. For accurate results, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV, against a calibration curve prepared with known concentrations of the compound.

Stability Profile and Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways that can impact their purity, reactivity, and shelf-life. The primary routes of degradation are oxidation, protodeboronation, and hydrolysis/dehydration.[12][13][14]

-

Oxidation: The carbon-boron (C-B) bond can be cleaved by oxidative processes, often accelerated by exposure to air (oxygen) or oxidizing agents like hydrogen peroxide.[12][15] This typically results in the formation of the corresponding phenol, in this case, 3-cyano-4-hydroxy-phenol.

-

Protodeboronation: This pathway involves the replacement of the boronic acid group with a hydrogen atom, yielding 2-cyanophenol. This reaction can be catalyzed by acid or base and is often influenced by temperature.[13]

-

Dehydration/Hydrolysis: As previously mentioned, the reversible dehydration to form boroxines is a key aspect of boronic acid chemistry. While not a degradative loss of the core structure, it alters the physical properties and can complicate analysis and formulation.[9][14]

Caption: Key degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and understand the compound's stability profile under various stress conditions.

-

Stock Solution: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Stress: Heat a solution and a solid sample at 80°C for 48 hours.

-

Photostability: Expose a solution and a solid sample to light (ICH Q1B guidelines) for a specified duration.

-

-

Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples.

-

Analysis: Analyze all stressed samples, along with a control sample (kept at 2-8°C), by a stability-indicating analytical method (e.g., HPLC-UV/MS). The method must be able to resolve the parent compound from all major degradation products.

Analytical Methodologies for Boronic Acids

The analysis of boronic acids presents unique challenges due to their labile nature. A common issue in reversed-phase HPLC (RP-HPLC) is on-column hydrolysis of boronate esters or interconversion with boroxines, leading to poor peak shape, variable retention times, and inaccurate quantification.[16][17]

Recommended Analytical Techniques

-

Reversed-Phase HPLC (RP-HPLC): To minimize on-column hydrolysis, it is critical to use stationary phases with low residual silanol activity. Mobile phases without acidic pH modifiers are often preferred.[17]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for analyzing polar boronic acids and separating them from their less polar boronate ester counterparts.[18]

-

Non-Aqueous Capillary Electrophoresis (NACE): By using non-aqueous conditions, NACE can circumvent hydrolysis issues entirely, providing accurate and reliable quantification of both boronic acids and their esters.[16]

Caption: Decision workflow for selecting an appropriate analytical method.

Handling, Storage, and Formulation Best Practices

Given their sensitivity, proper handling and storage of arylboronic acids are paramount for maintaining their integrity.

-

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[7] Long-term storage as a solid is preferable to storage in solution.

-

Handling: Avoid contact with skin and eyes and prevent the formation of dust.[19] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[19] Exposure to moisture and air should be minimized. For synthetic reactions, using freshly prepared or properly stored material is crucial.[20]

-

Formulation: For formulation into aqueous dosage forms, consider the use of polyol excipients like mannitol to form stable, soluble boronate esters.[8] Protecting the compound from light and oxygen through the use of amber vials and antioxidants may also be necessary depending on the results of stability studies.

Conclusion

This compound is a valuable chemical entity whose successful application hinges on a thorough understanding of its solubility and stability. Key challenges include its propensity for low solubility and degradation via oxidation and protodeboronation. However, these challenges can be effectively managed through strategic approaches such as polyol complexation for solubility enhancement, the selection of appropriate analytical techniques like HILIC or NACE to avoid analytical artifacts, and adherence to strict storage and handling protocols. By implementing the experimental designs and best practices outlined in this guide, researchers can ensure the reliability and reproducibility of their work with this important compound.

References

- 1. 3-Cyanophenylboronic acid = 95.0 150255-96-2 [sigmaaldrich.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound,(CAS# 1637208-14-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 1637208-14-0|this compound|BLD Pharm [bldpharm.com]

- 5. 1637208-14-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 3-cyano-4-hydroxyphenylboronic acid CAS#: 1637208-14-0 [amp.chemicalbook.com]

- 7. (4-Cyano-3-hydroxyphenyl)boronic acid | 2364439-36-9 [sigmaaldrich.com]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. file.bldpharm.com [file.bldpharm.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Boronic Acids in Organic Reactions

Abstract

Boronic acids, organic compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged as indispensable reagents in modern organic synthesis and chemical biology.[1][2] Their utility stems from a unique combination of Lewis acidity, the ability to form reversible covalent bonds with diols, and their role as nucleophilic partners in transition metal-catalyzed cross-coupling reactions.[1] This technical guide provides an in-depth exploration of the core mechanisms governing the action of boronic acids in three pivotal areas: the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their application as protecting groups for diols, and their function in the molecular recognition and sensing of saccharides. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles that underpin the versatility of these remarkable compounds.

Fundamental Properties of Boronic Acids

A boronic acid is structurally related to boric acid, with one hydroxyl group replaced by an organic residue.[1] This structural feature imparts a unique set of chemical properties that are central to their reactivity.

1.1. Lewis Acidity and pKa

Boronic acids act as Lewis acids due to the electron-deficient nature of the boron atom.[1][3] In aqueous solution, they exist in equilibrium between a neutral, trigonal planar sp² hybridized form and an anionic, tetrahedral sp³ hybridized boronate form.[4] The pKa of a typical boronic acid is around 9.[1] However, upon forming a tetrahedral boronate complex, for instance by reacting with a diol, the pKa of the complex is lowered to approximately 7.[1] This pH-dependent equilibrium is a critical factor in many of their applications.

| Species | Hybridization of Boron | pKa (approximate) |

| Boronic Acid (R-B(OH)₂) | sp² | ~9 |

| Boronate Complex ([R-B(OH)₃]⁻) | sp³ | ~7 |

Table 1: Acidity of Boronic Acid Species. This table summarizes the approximate pKa values and boron hybridization states for boronic acids and their corresponding boronate complexes in aqueous media.[1]

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Deep Dive

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[5][6] Its development was recognized with the 2010 Nobel Prize in Chemistry.[5] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[6][7]

The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9]

2.1. The Catalytic Cycle

The reaction is initiated by a Pd(0) species, which is the active catalyst.[5][10]

-

Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (R¹-X) to the Pd(0) catalyst.[6][10] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) complex.[5][10] The oxidative addition is often the rate-determining step of the reaction.[10]

-

Transmetalation: This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center.[7][10] The mechanism of transmetalation has been a subject of extensive study. It is widely accepted that the boronic acid must be activated by a base to form a more nucleophilic boronate species.[7][10] There are two proposed pathways for the transmetalation step:

-

Path A: The base reacts with the boronic acid to form a tetracoordinate boronate. This activated boronate then reacts with the Pd(II)-halide complex.[10]

-

Path B: The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide or -alkoxide complex, which then reacts with the neutral boronic acid.[11] Current evidence suggests that for reactions in aqueous solvent mixtures with weak bases, the reaction of a palladium hydroxo complex with the boronic acid (Path B) is the predominant pathway.[11]

-

-

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][10]

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction. This diagram illustrates the three key steps: oxidative addition, transmetalation, and reductive elimination, and the regeneration of the Pd(0) catalyst.

2.2. Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Reaction: 4-Bromotoluene with Phenylboronic Acid

Materials:

-

4-Bromotoluene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

-

Add palladium(II) acetate (0.02 mmol).

-

Flush the flask with an inert gas (e.g., argon or nitrogen).

-

Add toluene (5 mL) and water (1 mL) to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-methylbiphenyl.

Boronic Acids as Reversible Protecting Groups for Diols

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols makes them excellent protecting groups in organic synthesis.[12][13] This protection strategy is particularly valuable in carbohydrate and nucleoside chemistry, where selective functionalization of hydroxyl groups is often required.[13]

3.1. Mechanism of Boronate Ester Formation

Boronic acids react with diols in an equilibrium process to form five- or six-membered cyclic boronate esters.[14][15] The reaction is typically driven to completion by removing the water formed during the condensation, often using a Dean-Stark apparatus or a drying agent.[15]

The stability of the resulting boronate ester is influenced by several factors, including the structure of the diol and the boronic acid.[15][16] Sterically hindered boronic acids and diols that form less strained rings generally lead to more stable boronate esters.[16][17]

3.2. Protection and Deprotection

The protection of a diol is achieved by reacting it with a suitable boronic acid under anhydrous conditions. The choice of boronic acid can influence the stability of the resulting ester. For example, 2,6-bis(trifluoromethyl)phenylboronic acid forms highly stable boronate esters that are tolerant to a variety of reaction conditions.[12]

Deprotection is typically accomplished by hydrolysis under either acidic or basic conditions, or by transesterification with a large excess of another diol.[12][16] The mild conditions required for both protection and deprotection are a key advantage of this methodology.[12]

Figure 2: Reversible Protection of a Diol with a Boronic Acid. This diagram shows the equilibrium between the free diol and boronic acid and the protected cyclic boronate ester.

3.3. Experimental Workflow: Protection of a Diol

Reaction: Protection of 1,2-propanediol with phenylboronic acid.

Procedure:

-

Dissolve 1,2-propanediol (1.0 mmol) and phenylboronic acid (1.0 mmol) in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the phenylboronate ester.[18]

Boronic Acids in Molecular Recognition and Sensing

The reversible interaction between boronic acids and diols also forms the basis for their use in molecular recognition, particularly for the sensing of saccharides.[14][19][20] Saccharides are rich in cis-1,2- and 1,3-diol motifs, making them ideal targets for boronic acid-based sensors.[14]

4.1. Mechanism of Saccharide Sensing

Boronic acid-based saccharide sensors typically consist of a boronic acid recognition unit appended to a fluorophore or chromophore reporter unit.[14][19] The binding of a saccharide to the boronic acid modulates the electronic properties of the reporter, leading to a detectable change in fluorescence or color.[14][19]

A common mechanism for fluorescent sensors is photoinduced electron transfer (PET).[19] In the unbound state, the lone pair of electrons on a nearby amine can quench the fluorescence of the fluorophore.[14] Upon binding a saccharide, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine.[19] This interaction reduces the quenching effect and results in an increase in fluorescence intensity ("turn-on" sensing).[14][19]

Figure 3: General Mechanism of a "Turn-On" Fluorescent Boronic Acid-Based Saccharide Sensor. The binding of a saccharide to the boronic acid receptor triggers a change in the fluorescence output of the sensor.

4.2. Factors Influencing Selectivity

The selectivity of a boronic acid sensor for a particular saccharide can be tuned by modifying the structure of the sensor. For example, diboronic acid sensors, which contain two boronic acid moieties, can exhibit enhanced affinity and selectivity for glucose by binding to multiple diol units on the sugar molecule.[21] The geometric arrangement of the boronic acid groups is crucial for achieving this selectivity.[21]

| Saccharide | Binding Constant (K, M⁻¹) with a Diboronic Acid Sensor |

| Glucose | 2512 |

| Galactose | Lower than glucose |

| Fructose | Lower than glucose |

Table 2: Representative Binding Affinities of a Diboronic Acid Sensor. This table illustrates the enhanced binding affinity of a diboronic acid sensor for glucose compared to other monosaccharides.[21]

Conclusion

The diverse reactivity of boronic acids, rooted in their fundamental Lewis acidic character and their ability to engage in reversible covalent bonding and transmetalation, has established them as a versatile class of reagents in organic chemistry. From the construction of complex molecules via the Suzuki-Miyaura coupling to the subtle art of molecular recognition in sensing applications, the mechanisms of action of boronic acids are a testament to the power of understanding and harnessing fundamental chemical principles. Continued research in this area promises to unlock even more innovative applications for these remarkable compounds in the fields of materials science, diagnostics, and drug discovery.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. labinsights.nl [labinsights.nl]

- 3. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. byjus.com [byjus.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 17. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]

A Technical Guide to (3-Cyano-4-hydroxyphenyl)boronic Acid: Analogs, Derivatives, and Applications in Drug Discovery

Abstract

(3-Cyano-4-hydroxyphenyl)boronic acid is a versatile building block in medicinal chemistry, offering a unique combination of reactive handles and structural motifs. The presence of the boronic acid, a hydroxyl group, and a cyano group on a phenyl ring provides multiple avenues for derivatization and covalent interactions with biological targets. This in-depth technical guide explores the synthesis, properties, and applications of this core structure, with a focus on its structural analogs and derivatives. We will delve into the strategic design of novel compounds through bioisosteric replacements and functional group modifications, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this scaffold in their discovery programs.

Introduction: The Significance of the this compound Scaffold

Boronic acids have emerged as privileged structures in modern drug discovery, largely due to their unique chemical properties and their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The this compound core is of particular interest due to the convergence of three key functional groups:

-

The Boronic Acid Moiety: This group serves as a versatile handle for carbon-carbon bond formation via Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures.[3][4] Furthermore, the boronic acid itself can act as a warhead, forming reversible covalent bonds with serine, threonine, or lysine residues in enzyme active sites, leading to potent and selective inhibition.[5][6]

-

The Hydroxyl Group: This phenolic hydroxyl group can be readily modified through etherification or esterification to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. It can also participate in hydrogen bonding interactions within a protein binding pocket.

-

The Cyano Group: The nitrile functionality is a valuable pharmacophore that can act as a hydrogen bond acceptor and a bioisostere for other functional groups like carbonyls or halogens.[7] Its linear geometry and electronic properties can significantly influence molecular recognition and binding affinity.

This guide will provide a detailed exploration of how these functional groups can be strategically modified to generate a diverse library of analogs and derivatives with potential therapeutic applications.

Synthesis of the Core Scaffold and Key Analogs

The synthesis of aryl boronic acids is well-established, with several common methods available.[8] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Strategies for Phenylboronic Acids

The most common methods for the synthesis of phenylboronic acids include:

-

Electrophilic Trapping of Arylmetal Intermediates: This classic method involves the reaction of an organolithium or Grignard reagent, generated from the corresponding aryl halide, with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures, followed by acidic workup.[6][9]

-

Palladium-Catalyzed Borylation: The Miyaura borylation reaction utilizes a palladium catalyst to couple an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronate ester, which can then be hydrolyzed to the boronic acid.[1]

Caption: General synthetic pathways to aryl boronic acids.

Synthesis of this compound

A plausible synthetic route to the title compound would start from a commercially available substituted bromophenol, such as 4-bromo-2-cyanophenol. The hydroxyl group would first be protected, for example, as a methoxymethyl (MOM) ether or a silyl ether, to prevent interference with the subsequent metal-halogen exchange. The protected aryl bromide would then undergo lithium-halogen exchange with n-butyllithium at low temperature, followed by quenching with triisopropyl borate. Finally, acidic workup would simultaneously hydrolyze the boronate ester and remove the protecting group to yield this compound.

Experimental Protocol: Synthesis of this compound

-